REACTION_CXSMILES
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[Br:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH3:15]O>>[Br:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:15])=[O:5]
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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BrC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
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22 g
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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1 L
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Type
|
reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
|
the precipitated solid is filtered off with suction
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Type
|
WASH
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Details
|
washed with water and ethanol
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from ethanol
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |